molecular formula C9H10ClNO B12011965 6-chloro-3,4-dihydro-2H-chromen-8-ylamine

6-chloro-3,4-dihydro-2H-chromen-8-ylamine

Cat. No.: B12011965
M. Wt: 183.63 g/mol
InChI Key: JFCVEGZLXNAXOH-UHFFFAOYSA-N
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Description

6-chloro-3,4-dihydro-2H-chromen-8-ylamine is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of a chlorine atom at the 6th position and an amine group at the 8th position makes this compound unique and of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-chromen-8-ylamine typically involves the chlorination of 3,4-dihydro-2H-chromen-8-ylamine. This can be achieved through various methods, including:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-2H-chromen-8-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-3,4-dihydro-2H-chromen-8-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-2H-chromen-8-ylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the presence of functional groups. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3,4-dihydro-2H-chromen-8-ylamine is unique due to the specific positioning of the chlorine and amine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

6-chloro-3,4-dihydro-2H-chromen-8-amine

InChI

InChI=1S/C9H10ClNO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3,11H2

InChI Key

JFCVEGZLXNAXOH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)N)OC1

Origin of Product

United States

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